molecular formula C4H10O8P2S2 B14346206 Acetic acid, bis(phosphonothio)-, 1-ethyl ester CAS No. 93676-14-3

Acetic acid, bis(phosphonothio)-, 1-ethyl ester

Cat. No.: B14346206
CAS No.: 93676-14-3
M. Wt: 312.2 g/mol
InChI Key: QNDDQGLAGZHHJY-UHFFFAOYSA-N
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Description

Acetic acid, bis(phosphonothio)-, 1-ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by the presence of phosphonothio groups, which are derivatives of phosphonic acid where sulfur replaces one of the oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Esters, including acetic acid, bis(phosphonothio)-, 1-ethyl ester, are typically synthesized through the esterification process. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, the reaction would involve acetic acid and an alcohol containing the phosphonothio group. The catalyst commonly used is concentrated sulfuric acid, which facilitates the removal of water and drives the reaction to completion .

Industrial Production Methods

On an industrial scale, the production of esters often involves the use of acid chlorides or anhydrides instead of carboxylic acids. This method is more efficient and yields higher quantities of the desired ester. The reaction conditions typically include the use of a base to neutralize the by-products and maintain the reaction environment .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, bis(phosphonothio)-, 1-ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Acetic acid and the corresponding alcohol.

    Reduction: Primary alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, bis(phosphonothio)-, 1-ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, bis(phosphonothio)-, 1-ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of a tetrahedral intermediate. This intermediate then breaks down to yield the carboxylic acid and alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the addition of hydride ions .

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simple ester with a similar structure but without the phosphonothio groups.

    Ethyl butyrate: Another ester with a different alkyl group but similar reactivity.

    Dimethyl phosphite: Contains phosphonic acid derivatives but lacks the ester functionality.

Uniqueness

Acetic acid, bis(phosphonothio)-, 1-ethyl ester is unique due to the presence of phosphonothio groups, which impart distinct chemical properties and reactivity. These groups can participate in unique substitution reactions and provide additional sites for chemical modification .

Properties

CAS No.

93676-14-3

Molecular Formula

C4H10O8P2S2

Molecular Weight

312.2 g/mol

IUPAC Name

(2-ethoxy-2-oxo-1-phosphonosulfanylethyl)sulfanylphosphonic acid

InChI

InChI=1S/C4H10O8P2S2/c1-2-12-3(5)4(15-13(6,7)8)16-14(9,10)11/h4H,2H2,1H3,(H2,6,7,8)(H2,9,10,11)

InChI Key

QNDDQGLAGZHHJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(SP(=O)(O)O)SP(=O)(O)O

Origin of Product

United States

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